3-phenyl-1H-pyrrole 3-phenyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 27649-43-0
VCID: VC3927417
InChI: InChI=1S/C10H9N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8,11H
SMILES: C1=CC=C(C=C1)C2=CNC=C2
Molecular Formula: C10H9N
Molecular Weight: 143.18 g/mol

3-phenyl-1H-pyrrole

CAS No.: 27649-43-0

Cat. No.: VC3927417

Molecular Formula: C10H9N

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-1H-pyrrole - 27649-43-0

Specification

CAS No. 27649-43-0
Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
IUPAC Name 3-phenyl-1H-pyrrole
Standard InChI InChI=1S/C10H9N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8,11H
Standard InChI Key LJDRAKFYYGCAQC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CNC=C2
Canonical SMILES C1=CC=C(C=C1)C2=CNC=C2

Introduction

Structural Characteristics and Molecular Configuration

The molecular structure of 3-phenyl-1H-pyrrole consists of a five-membered aromatic pyrrole ring (containing one nitrogen atom) fused to a phenyl group at the 3-position. Key structural attributes include:

Bond Lengths and Angles

X-ray crystallography studies of related pyrrole derivatives (e.g., 3-ferrocenyl-1-phenyl-1H-pyrrole) reveal bond lengths of 1.349–1.378 Å for C=C bonds in the pyrrole ring, with slight variations due to substituent effects . The C–N bond length typically measures 1.38 Å, consistent with aromatic delocalization .

Conformational Analysis

The phenyl and pyrrole rings exhibit near coplanarity, with dihedral angles of 2.78–8.17° between the planes, facilitating conjugation and stabilizing the aromatic system . Substituents at the 3-position introduce steric and electronic perturbations, influencing reactivity and intermolecular interactions .

Table 1: Structural Parameters of 3-Phenyl-1H-Pyrrole Derivatives

ParameterValue (Å/°)Source Compound
C3–C4 Bond Length1.3493-Ferrocenyl derivative
C2–C1 Bond Length1.3783-Ferrocenyl derivative
Dihedral Angle (Pyrrole-Ph)2.78°3-Ferrocenyl derivative

Synthesis Methodologies

Classical Synthetic Routes

The most common synthesis involves desilylation of 3-phenyl-1-[tris(1-methylethyl)silyl]-1H-pyrrole using tetrabutyl ammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 3-phenyl-1H-pyrrole with 92% efficiency . Alternative methods include:

  • Microwave-Assisted Synthesis: Reaction of dichloromaleic anhydride with aniline in ethanol under microwave irradiation (140 W, 80°C, 20 min) achieves a 70.21% yield for related dichloropyrrole diones .

  • Negishi Cross-Coupling: Ferrocenyl zinc chloride reacts with 3-bromo-N-phenylpyrrole to form 3-ferrocenyl derivatives, demonstrating adaptability for functionalized analogs .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Reference
TBAF DesilylationTHF, 25°C, 5 min92
Microwave-AssistedEthanol, 80°C, 20 min70.21
Negishi CouplingTHF, [Pd(CH₃CN)₂Cl₂], 273 K68

Physicochemical Properties

3-Phenyl-1H-pyrrole is a pale yellow to light brown solid with limited water solubility (<1 mg/mL) but high solubility in organic solvents like ethanol, dichloromethane, and THF . Its electronic absorption spectrum shows a λₘₐₓ at 270–290 nm due to π→π* transitions in the conjugated system .

Table 3: Physicochemical Data

PropertyValueSource
Melting Point160–162°C (decomposes)
Solubility (Water)<1 mg/mL
λₘₐₓ (Ethanol)285 nm

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the 2- and 5-positions. For example, nitration with HNO₃/AcOH yields 2-nitro-3-phenyl-1H-pyrrole, while Friedel-Crafts acylation introduces acetyl groups at the 5-position .

Cycloaddition Reactions

3-Phenyl-1H-pyrrole participates in [3+2] cycloadditions with dipolarophiles like maleimides, forming fused pyrrolidine derivatives critical in drug discovery .

Biological and Pharmacological Activities

Anticancer Activity

Derivatives such as 5-(3-aryl-3-oxopropenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylates exhibit potent activity against PC-3 prostate cancer cells (GI₅₀ = 5.15 μg/mL), outperforming sunitinib (GI₅₀ = 6.50 μg/mL) .

Antibacterial Properties

Compound 9g (a trifluoroethyl carboxylate derivative) shows IC₅₀ values of 1.44–1.54 μg/mL against Bacillus subtilis and Staphylococcus aureus, indicating gram-positive specificity .

Table 4: Biological Activity of Selected Derivatives

CompoundTargetActivity (IC₅₀/GI₅₀)Reference
9gPC-3 Cancer Cells5.15 μg/mL
9gBacillus subtilis1.44 μg/mL
CPPQ5-HT₆ ReceptorKᵢ = 3 nM

Industrial and Materials Science Applications

Organic Electronics

The conjugated π-system enables use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Derivatives with ferrocenyl groups exhibit redox activity, making them candidates for electrochemical sensors .

Catalysis

Palladium complexes of 3-phenyl-1H-pyrrole derivatives catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .

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